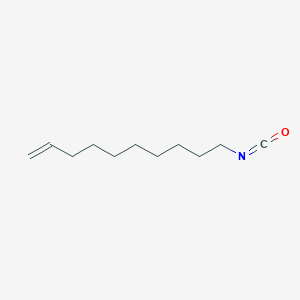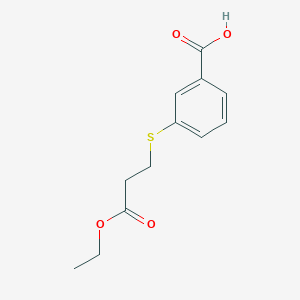
N'-(2-methoxyphenyl)-N-phenylpropanediamide
Descripción general
Descripción
N-(2-methoxyphenyl)-N’-phenylmalonamide is an organic compound characterized by the presence of both methoxy and phenyl groups attached to a malonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-N’-phenylmalonamide typically involves the reaction of 2-methoxyaniline with phenylmalonic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N-(2-methoxyphenyl)-N’-phenylmalonamide may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methoxyphenyl)-N’-phenylmalonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N’-phenylmalonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-N’-phenylmalonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
N-(2-methoxyphenyl)-N’-phenylurea: Shares structural similarities but differs in its functional groups.
N-(2-methoxyphenyl)-N’-phenylacetamide: Another related compound with distinct chemical properties.
Uniqueness: N-(2-methoxyphenyl)-N’-phenylmalonamide is unique due to its specific combination of methoxy and phenyl groups attached to a malonamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N'-(2-methoxyphenyl)-N-phenylpropanediamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-10-6-5-9-13(14)18-16(20)11-15(19)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Clave InChI |
HVPGTKWLDDFOHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-Butyl-4-chloro-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B8642542.png)
![9-Bromo-5-(methylthio)-2-(p-tolyl)-[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B8642549.png)



![4-[2-(propan-2-yloxy)phenyl]-1H-imidazole](/img/structure/B8642570.png)

![2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde](/img/structure/B8642592.png)






